molecular formula C8H16N2O2 B13232411 Piperidin-4-yl dimethylcarbamate

Piperidin-4-yl dimethylcarbamate

Cat. No.: B13232411
M. Wt: 172.22 g/mol
InChI Key: GGGMTJQCYUFHPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-4-yl dimethylcarbamate typically involves the reaction of piperidine with dimethylcarbamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

Piperidine+Dimethylcarbamoyl chloridePiperidin-4-yl dimethylcarbamate+HCl\text{Piperidine} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} Piperidine+Dimethylcarbamoyl chloride→Piperidin-4-yl dimethylcarbamate+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidin-4-yl dimethylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, such as antitumor and antiviral activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of piperidin-4-yl dimethylcarbamate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and target .

Comparison with Similar Compounds

Biological Activity

Piperidin-4-yl dimethylcarbamate is a compound derived from piperidine, a six-membered heterocyclic amine. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a dimethylcarbamate group. This structural configuration imparts unique physicochemical properties that influence its biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, leading to the formation of different derivatives with potentially altered biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It can bind to the active sites of enzymes, thereby inhibiting their function. For example, similar piperidine derivatives have shown activity against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease .
  • Receptor Modulation : this compound may also act as a modulator of various receptors, influencing cellular signaling pathways and contributing to its pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its derivatives. For instance, compounds related to this structure have shown significant inhibitory effects on the proliferation of cancer cell lines such as MCF-7 and NCI-H1299. The mechanism involves inducing apoptosis in tumor cells through various biochemical pathways .

Antibacterial Properties

This compound derivatives have also been evaluated for their antibacterial activity. Certain compounds within this class demonstrate low micromolar minimal inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria. This suggests their potential as new antibacterial agents .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
AntitumorInhibition of cancer cell proliferation ,
AntibacterialInhibition of bacterial growth ,
Enzyme InhibitionAChE inhibition ,

Case Study: Antitumor Activity

In a study evaluating various carbamate derivatives, this compound exhibited significant antitumor activity against NCI-H1299 cells with an IC50 value indicating potent efficacy. This study utilized a CCK-8 assay to determine cell viability and proliferation rates, demonstrating the compound's potential as a lead for further drug development against cancer .

Case Study: Enzyme Inhibition

Research on carbamate compounds has indicated that this compound can inhibit AChE effectively, similar to established drugs like rivastigmine. The inhibition constants (Ki) were found to be comparable or superior to those of existing therapeutics, highlighting the compound's promise in treating Alzheimer's disease .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

piperidin-4-yl N,N-dimethylcarbamate

InChI

InChI=1S/C8H16N2O2/c1-10(2)8(11)12-7-3-5-9-6-4-7/h7,9H,3-6H2,1-2H3

InChI Key

GGGMTJQCYUFHPX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1CCNCC1

Origin of Product

United States

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